2-((1H-インドール-4-イル)オキシ)エタンアミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

科学的研究の応用

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride has a wide range of applications in scientific research:

生化学分析

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . The resulting product undergoes further reactions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

化学反応の分析

Types of Reactions

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the compound.

作用機序

The mechanism of action of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

Similar Compounds

2-(1H-Indol-4-yl)ethanamine: A closely related compound with similar structural features.

N-ethyl-Ethanamine: Another compound with a similar ethylamine group but different overall structure.

Indazole derivatives: Compounds with a similar indole ring system but different functional groups.

Uniqueness

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride is unique due to its specific combination of an indole ring and an ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

生物活性

2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride, also known as 4-(2-Aminoethoxy)indole hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in various fields, including medicinal chemistry and material science.

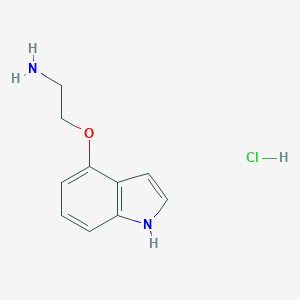

Chemical Structure and Properties

The compound features an indole ring linked to an ethanamine group, which contributes to its unique biological properties. Its structure can be represented as follows:

The biological activity of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride is primarily attributed to its interaction with various molecular targets within cells. Notably, it has been shown to engage with serotonin receptors, particularly the 5-HT1A receptor, leading to diverse signaling pathways that influence cellular responses.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound acts as a biased agonist for the 5-HT1A receptor, preferentially activating β-arrestin recruitment over traditional G-protein signaling pathways. This unique signaling profile may contribute to its antidepressant-like effects in animal models .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride against various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against colorectal cancer cells (HCT-116), with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HCT-116 | 7.1 ± 0.07 | >2.74 |

| MCF-7 | 10.5 ± 0.07 | - |

| Normal Cells | >100 | - |

These findings suggest that the compound may serve as a lead for developing new anticancer agents with favorable safety profiles .

Neuroprotective Effects

Research indicates that compounds similar to 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation. This property could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. While specific MIC values for this compound are not extensively documented, related indole derivatives have shown promise in inhibiting bacterial growth .

Case Studies

- Antidepressant-Like Effects : In a study utilizing the Porsolt forced swimming test in rats, 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride exhibited significant antidepressant-like effects compared to control groups, suggesting its potential utility in treating depression .

- Anticancer Efficacy : In vitro studies showed that the compound selectively induced apoptosis in HCT-116 cells while sparing normal epithelial cells, highlighting its therapeutic potential with minimal side effects .

特性

IUPAC Name |

2-(1H-indol-4-yloxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9;/h1-4,6,12H,5,7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGTZKDSBORQAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624380 |

Source

|

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-26-4 |

Source

|

| Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。